6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
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Overview
Description
6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the quinazolinone family, which has been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that 6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, as well as exhibit antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are many possible future directions for the study of 6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. Some potential areas of research include exploring its potential as a treatment for various diseases, investigating its mechanism of action in greater detail, and developing new synthetic methods for its production.
Synthesis Methods
The synthesis of 6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with 4-nitrobenzaldehyde in the presence of iodine and acetic acid. The reaction proceeds through a condensation reaction, followed by an iodination step to yield the final product.
Scientific Research Applications
6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antimicrobial and antitumor activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
6-iodo-3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O3/c1-20-16(9-4-11-2-6-13(7-3-11)21(23)24)19-15-8-5-12(18)10-14(15)17(20)22/h2-10H,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLKVGTXLWKWAP-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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